N,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide

Organic Field-Effect Transistors n-Type Semiconductor Electron Mobility

Researchers using shorter-chain PDI derivatives encounter film cracking and low electron mobility after thermal annealing. PTCDI-C13 resolves this via its optimized C13 alkyl chain, enabling controlled molecular rearrangement and superior grain growth at ~140°C. • Electron mobility: 2.1 cm²/Vs - a 10× improvement over PTCDI-C8 (0.2 cm²/Vs) under identical annealing and electrode modification. • Smooth layer-by-layer growth on pentacene for high-quality p-n heterojunctions; inverter gain >45 demonstrated in ambient air. • Ambient-stable >110 days without encapsulation on flexible polymer substrates with COC/SiO₂ bilayer dielectrics. • Validated for organic vapor phase deposition (OVPD) at rates up to 6.7 Å/s, retaining 0.1 cm²/Vs mobility with well-ordered π-stacked packing.

Molecular Formula C50H62N2O4
Molecular Weight 755 g/mol
CAS No. 95689-92-2
Cat. No. B1587187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide
CAS95689-92-2
Molecular FormulaC50H62N2O4
Molecular Weight755 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCCCCCCC)C1=O
InChIInChI=1S/C50H62N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-51-47(53)39-29-25-35-37-27-31-41-46-42(32-28-38(44(37)46)36-26-30-40(48(51)54)45(39)43(35)36)50(56)52(49(41)55)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3
InChIKeyXCAZCFDCJHGAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTCDI-C13 n-Type Semiconductor Overview


N,N′-Ditridecyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C13, CAS 95689-92-2) is an n-type organic semiconductor belonging to the perylene diimide (PDI) family, widely employed in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) [1]. The compound features a perylene-3,4,9,10-tetracarboxylic diimide π-conjugated core functionalized with two linear tridecyl (C13H27) alkyl chains at the imide nitrogen positions, which critically modulate molecular packing, thin-film morphology, and charge transport properties [2]. With a molecular weight of 755.06 g/mol (C50H62N2O4), PTCDI-C13 exists as a solid at room temperature and exhibits strong electron affinity, high thermal stability, and robust photochemical stability, making it a prototypical n-channel material for organic electronic devices [3].

Why PTCDI-C13 Cannot Be Substituted


Generic substitution among perylene diimide derivatives is not scientifically valid because the length of the N-alkyl side chains fundamentally governs three interconnected performance determinants: thin-film molecular packing and crystallinity evolution under thermal annealing, interfacial growth mode on organic underlayers, and the stability of charge-transport pathways in ambient operating conditions [1][2]. PTCDI-C13 (C13) occupies a distinct position in the alkyl chain length spectrum relative to shorter-chain analogs such as PTCDI-C8 (C8, CAS 78151-58-3) and longer-chain analogs such as PTCDI-C18 (C18). Shorter alkyl chains promote excessive molecular migration during thermal treatment, leading to crack formation and defective films, whereas longer chains enable more controlled molecular rearrangement and superior grain growth [3]. At heterointerfaces, the C13 alkyl chain length produces a markedly different growth behavior than both shorter and longer chain variants, with profound consequences for device fabrication sequence and ultimate junction quality [4]. These chain-length-dependent differences render PTCDI-C13 non-interchangeable with its PTCDI-Cn homologs in engineered device stacks; the quantitative evidence below establishes precisely where PTCDI-C13's performance profile diverges from comparator compounds.

PTCDI-C13 Performance Evidence


Annealing-Induced Mobility Advantage vs. PTCDI-C8

Under optimized thermal annealing at 140°C, PTCDI-C13 thin-film transistors achieve a field-effect electron mobility of 2.1 cm²/Vs [1]. In contrast, PTCDI-C8 (N,N′-dioctyl-3,4,9,10-perylenetetracarboxylic diimide), when subjected to identical post-fabrication thermal treatment and electrode modification protocols, yields a substantially lower electron mobility of 0.2 cm²/Vs [2]. The tenfold mobility advantage of PTCDI-C13 is attributed to its longer C13 alkyl chains, which enable more favorable molecular rearrangement and grain growth during annealing while suppressing the crack formation that plagues shorter-chain PTCDI-C8 films due to excessive molecular migration [3].

Organic Field-Effect Transistors n-Type Semiconductor Electron Mobility

Layer-by-Layer Growth on Pentacene for Heterojunctions

In situ synchrotron X-ray scattering studies reveal that PTCDI-C13 grows in a prolonged layer-by-layer (Frank–van der Merwe) fashion on pre-deposited pentacene monolayers for approximately the first 10 monolayers of deposition [1]. This smooth growth mode is critical for forming abrupt, defect-minimized p-n heterojunctions. Critically, the reverse deposition sequence fails: pentacene grows in a purely 3D island (Volmer–Weber) mode when deposited onto PTCDI-C13 [1]. This asymmetric growth behavior—smooth n-type on p-type versus rough p-type on n-type—is not universally observed across all alkyl-substituted PDI derivatives; the C13 chain length specifically enables this favorable growth orientation that is essential for fabricating high-performance ambipolar transistors and complementary inverters [2].

Organic Heterostructures Ambipolar Transistors Thin-Film Growth

COC/SiO2 Gate Dielectric: Mobility & Ambient Stability

When integrated with cyclic olefin copolymer (COC)/SiO2 bilayer gate dielectrics and subjected to thermal annealing, PTCDI-C13-based n-type FETs exhibit a field-effect electron mobility of 0.90 cm²/Vs in the 20 V saturation regime [1]. The COC dielectric provides a hydrophobic surface (water contact angle = 95° ± 1°) and high thermal stability (glass transition temperature Tg = 181°C), enabling significant crystallinity improvement and grain size enlargement of the PTCDI-C13 domains upon annealing [1]. Crucially, these devices demonstrate long-term stability with respect to H2O/O2 degradation, hysteresis, and sweep-stress over a period exceeding 110 days under ambient atmospheric conditions [1]. The resulting organic complementary inverters, integrating n-type PTCDI-C13 with p-type pentacene FETs, achieve a high gain exceeding 45 in ambient air [1].

Gate Dielectric Engineering Operational Stability Organic Complementary Circuits

High-Rate OVPD with Well-Ordered π-Stacks

Using organic vapor phase deposition (OVPD), PTCDI-C13 thin films grown on poly-(α-methylstyrene)-modified SiO2 surfaces exhibit Stranski–Krastanov growth, with X-ray reflectivity measurements confirming that PTCDI-C13 molecules assemble in well-ordered π-stacks oriented parallel to the substrate plane [1]. This structural ordering is achieved at deposition conditions that maximize throughput and efficiency while preserving electrical quality. Specifically, an electron mobility of 0.1 cm²/Vs is demonstrated for PTCDI-C13 films deposited at a high rate of 6.7 Å/s [1]. The OVPD technique allows independent control of deposition flux, substrate temperature, and chamber pressure, enabling optimization of film morphology that is not readily achievable with conventional thermal evaporation [1].

Organic Vapor Phase Deposition High-Throughput Fabrication Thin-Film Morphology

PTCDI-C13 Application Scenarios


High-Mobility n-Channel OFETs with Thermal Annealing

PTCDI-C13 is the preferred n-type semiconductor when device fabrication includes a thermal annealing step at ~140°C. Under these conditions, PTCDI-C13 delivers an electron mobility of 2.1 cm²/Vs—a tenfold improvement over PTCDI-C8 (0.2 cm²/Vs) processed under identical annealing and electrode modification protocols [1]. This mobility differential is decisive for applications demanding high drive current, fast switching, or low operating voltage. Procurement of PTCDI-C13 over PTCDI-C8 is technically justified whenever thermal annealing is integral to the process flow.

Ambipolar Transistors & Complementary Inverters

For organic complementary circuits combining pentacene (p-type) and a perylene diimide (n-type), PTCDI-C13 is uniquely suited as the n-channel material deposited atop the pentacene layer. Real-time X-ray scattering confirms that PTCDI-C13 grows in a smooth, layer-by-layer fashion on pentacene for approximately the first 10 monolayers, whereas the reverse deposition sequence (pentacene on PTCDI-C13) results in rough, 3D island growth [2]. This asymmetric growth property mandates that the n-type material be deposited after the p-type layer, and PTCDI-C13's smooth growth on pentacene ensures high-quality p-n heterojunctions essential for ambipolar operation and high-gain inverter performance (gain >45 demonstrated in ambient air) [3].

Air-Stable Flexible OFETs on Polymer Dielectrics

PTCDI-C13 is the material of choice for n-type OFETs fabricated on flexible polymer substrates where ambient operational stability and compatibility with polymer dielectrics are paramount. When integrated with COC/SiO2 bilayer gate dielectrics (Tg = 181°C, water contact angle = 95°), PTCDI-C13 achieves 0.90 cm²/Vs mobility with hysteresis-free operation and maintains stable performance against H2O/O2 degradation for over 110 days in ambient air without encapsulation [3]. This performance profile makes PTCDI-C13 particularly well-suited for flexible organic complementary circuits intended for real-world, non-hermetic deployment.

High-Throughput Vapor-Phase Deposition

For manufacturing scenarios requiring high-throughput deposition of n-type organic semiconductor layers, PTCDI-C13 is validated for organic vapor phase deposition (OVPD) at rates up to 6.7 Å/s while retaining 0.1 cm²/Vs electron mobility and well-ordered π-stacked molecular packing parallel to the substrate [4]. The independent control over deposition flux, substrate temperature, and chamber pressure afforded by OVPD enables optimization of PTCDI-C13 film morphology that is not achievable with conventional thermal evaporation, making this compound suitable for scaled production environments where deposition throughput and film uniformity are critical cost drivers.

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